molecular formula C16H19NO3 B2919275 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid CAS No. 430460-31-4

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

Cat. No.: B2919275
CAS No.: 430460-31-4
M. Wt: 273.332
InChI Key: HKHTZGVVVJKHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure higher yields and purity. This may include the use of automated reactors and continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is primarily used in proteomics research. It is utilized in the study of protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable in the identification and characterization of protein complexes .

Mechanism of Action

The mechanism of action of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as proteins. The diethylaminomethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, facilitating the binding and stabilization of protein complexes. This interaction can modulate the activity and function of the target proteins, making it useful in proteomics research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Diethylaminomethyl-5-phenyl-furan-2-carboxylic acid
  • 2-Diethylaminomethyl-5-phenyl-thiophene-3-carboxylic acid
  • 2-Diethylaminomethyl-5-phenyl-pyrrole-3-carboxylic acid

Uniqueness

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is unique due to its specific furan ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds with thiophene or pyrrole rings. The presence of the diethylaminomethyl group also enhances its ability to interact with proteins, making it particularly valuable in proteomics research .

Properties

IUPAC Name

2-(diethylaminomethyl)-5-phenylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-17(4-2)11-15-13(16(18)19)10-14(20-15)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHTZGVVVJKHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24800970
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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